Butyl heptadecanoate

Description

Contextualizing Odd-Chain Fatty Acid Esters in Chemical Sciences

Fatty acids, the building blocks of many lipids, are typically classified by the length of their carbon chain and the presence or absence of double bonds. libretexts.org The vast majority of naturally occurring fatty acids possess an even number of carbon atoms, such as palmitic acid (C16) and stearic acid (C18). wikipedia.org Odd-chain fatty acids (OCFAs), containing an odd number of carbon atoms, are less common in nature but are found in sources like ruminant milk and fat. wikipedia.orgnih.gov

Esters derived from these OCFAs, such as butyl heptadecanoate, are known as odd-chain fatty acid esters. These compounds are carboxylic ester derivatives of a fatty acid. hmdb.ca In chemical sciences, the properties of fatty acid esters are influenced by both the fatty acid chain and the alcohol moiety. For instance, short-chain fatty acid esters are often associated with fruity fragrances, while long-chain esters are utilized as emollients, lubricants, and plasticizers. taylorandfrancis.comnbinno.com The synthesis of fatty acid n-butyl esters can be achieved through the esterification of the corresponding fatty acid with n-butanol, often using an acid catalyst. google.comgoogle.com The physical properties of these esters, such as density and viscosity, are critical for their application in various fields, including the production of biodiesel. researchgate.net

Historical Perspectives on Heptadecanoate Derivatives in Academic Inquiry

Historically, odd-chain fatty acids and their derivatives, including those of heptadecanoic acid (C17:0), were often considered to be of little physiological importance in humans because they are present in very low concentrations compared to their even-chain counterparts. nih.gov This perception led to their widespread adoption as internal standards in the quantitative analysis of fatty acids by gas chromatography (GC). nih.govscribd.com

Researchers assumed that the concentrations of compounds like methyl heptadecanoate and other heptadecanoate derivatives did not fluctuate significantly with disease states, making them reliable markers for quantifying other fatty acids in a sample. nih.gov Methyl heptadecanoate, for example, has been extensively used as an internal standard for the quantification of lipids and other fatty acids. scribd.com This application as a stable reference point in analytical chemistry defined the primary role of heptadecanoate derivatives in academic inquiry for many decades.

Current Research Landscape and Emerging Trends in this compound Studies

Direct research focusing exclusively on this compound is limited. However, its scientific relevance is situated within two broader, emerging trends: the expanding applications of fatty acid butyl esters and the renewed interest in the biological role of odd-chain fatty acids.

The study of fatty acid butyl esters (FABEs) is an active area, particularly concerning their thermophysical properties like density and viscosity for applications such as biodiesel. researchgate.net While much of this research focuses on more common fatty acids, the methodologies and findings can be extrapolated to understand the potential characteristics and uses of this compound.

Concurrently, there is a significant shift in the perception of odd-chain fatty acids. No longer viewed merely as inert internal standards, heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0) are now gaining considerable research interest as potential biomarkers for assessing dietary intake and for their association with metabolic health. nih.gov This has spurred deeper investigation into the metabolism and biological significance of OCFAs. While this research primarily targets the free fatty acids, it creates a context in which their esterified forms, like this compound, may be studied for similar purposes or as metabolic derivatives. Future studies may explore this compound's role as an analytical standard for these emerging biomarker studies or investigate its potential applications in material sciences, building on the known properties of similar long-chain fatty acid esters.

Properties

IUPAC Name |

butyl heptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-6-4-2/h3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVPAYIPRLGMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

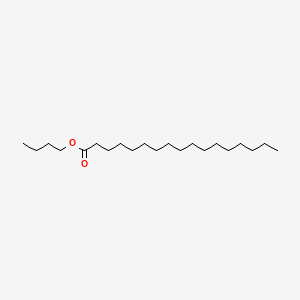

CCCCCCCCCCCCCCCCC(=O)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195061 | |

| Record name | Butyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42232-36-0 | |

| Record name | Butyl heptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42232-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl heptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Butyl Heptadecanoate

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods represent the forefront of ester synthesis, offering greener alternatives to conventional chemical routes. mdpi.com Biocatalysis, specifically the use of enzymes like lipases, is central to these strategies. mdpi.comtdx.cat Lipases are hydrolases that naturally catalyze the breakdown of ester bonds in triglycerides but can also effectively mediate the reverse reaction—esterification—to synthesize esters from a carboxylic acid and an alcohol. tdx.catmdpi.com This catalytic versatility allows for the targeted production of specific esters such as butyl heptadecanoate under mild temperature and pressure conditions. acs.orgsigmaaldrich.com

The direct esterification of heptadecanoic acid with butanol, catalyzed by a lipase (B570770), is a primary biocatalytic route for producing this compound. In this reaction, the lipase facilitates the nucleophilic attack of the hydroxyl group from butanol on the carboxyl group of heptadecanoic acid, leading to the formation of an ester bond and the release of a water molecule. tdx.cat The equilibrium of this reaction can be influenced by several factors, including the nature of the fatty acid. nih.gov Studies have shown that the ester mole fraction at equilibrium tends to increase with the chain length of the fatty acid. nih.gov

Microbial lipases are widely employed in industrial biocatalysis due to their stability, specificity, and availability. mdpi.com Lipases from Thermomyces lanuginosus (TLL) and the halophilic bacterium Marinobacter litoralis (MLL) have demonstrated high efficacy in synthesizing butyl esters. nih.govresearchgate.net TLL is a well-characterized and commercially available lipase, often used as a benchmark in esterification studies. nih.govnih.gov A study on butyl ester synthesis from palm fatty acids utilized both TLL and a halophilic lipase from M. litoralis SW-45. nih.govresearchgate.net The halophilic MLL was noted for its tolerance to organic solvents, a valuable trait for biocatalysis. researchgate.net In a direct comparison for the esterification of palm kernel oil-derived free fatty acids, the crude MLL showed superior performance under its optimal conditions compared to the commercial TLL under the same conditions. nih.gov

The commercial viability of enzymatic processes often hinges on the ability to reuse the biocatalyst. nih.gov Immobilization addresses this by confining the enzyme to a solid support, which facilitates easy separation from the reaction mixture and enhances its stability under operational stress. nih.govort.edu.uy

Common immobilization techniques include:

Adsorption via Interfacial Activation: This is a simple and rapid method where lipases are adsorbed onto hydrophobic supports. mdpi.com The interaction with the hydrophobic surface induces a conformational change in the lipase, locking it in its open, active form. mdpi.com This not only immobilizes the enzyme but can also lead to hyperactivation. mdpi.com Supports like Lewatit VP OC 1600, used for the commercial biocatalyst Novozym 435 (which contains lipase B from Candida antarctica), and styrene-divinylbenzene beads are examples of this strategy. nih.govrsc.org

Covalent Attachment: This method forms strong, stable bonds between the enzyme and the support, minimizing enzyme leaching. scielo.br Supports with epoxy groups, such as Immobead 150, are used to form multipoint covalent attachments with the enzyme, resulting in a very stable biocatalyst. scielo.br

Entrapment: Enzymes can be physically trapped within the porous network of a support material, such as a silica (B1680970) sol-gel. nih.gov This method is effective for a wide variety of lipases and can yield highly stable and active biocatalysts. nih.gov

The choice of support material is critical, with siliceous materials being popular due to their resistance to nonaqueous media used in synthesis. ort.edu.uy These supports can be macroporous, mesoporous, or microporous, which affects enzyme loading and substrate accessibility. ort.edu.uy

Maximizing the yield and efficiency of this compound synthesis requires careful optimization of several reaction parameters. The interplay between temperature, substrate molar ratio, enzyme concentration, and reaction time is crucial for achieving high conversion rates. nih.govnih.gov

Research on the synthesis of butyl esters using lipase from Marinobacter litoralis SW-45 provides a clear example of process optimization. nih.gov The one-factor-at-a-time (OFAT) method was used to determine the optimal conditions for the esterification of free fatty acids (FFA) derived from crude palm kernel oil (CPKO) with butanol. nih.gov

Temperature: Enzyme activity is highly dependent on temperature. For the MLL-catalyzed esterification, the optimal temperature was found to be 45 °C. nih.gov

Substrate Molar Ratio: The ratio of alcohol to fatty acid affects the reaction equilibrium. While an excess of alcohol can shift the equilibrium towards product formation, it can also lead to enzyme inhibition or increased viscosity. nih.gov The optimal butanol-to-FFA molar ratio for the MLL system was determined to be 5:1. nih.gov

Enzyme Concentration: The reaction rate generally increases with enzyme concentration up to a certain point. A concentration of 50% (v/v) MLL was found to be optimal. nih.gov

Reaction Time: The synthesis was monitored over time to find the point of maximum yield. Under the established optimal conditions, the highest yield was achieved after a reaction time of just 15 minutes. nih.gov

The following table summarizes the optimized parameters from the study on MLL-catalyzed butyl ester synthesis.

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Temperature | 30–55 °C | 45 °C |

| Butanol:FFA Molar Ratio | 1:1–6:1 | 5:1 |

| Enzyme Concentration (% v/v) | 10–60% | 50% |

| Agitation Speed (rpm) | 50–250 rpm | 230 rpm |

| Reaction Time (under optimal conditions) | 0–150 min | 15 min |

Hydroesterification is a two-stage process that is particularly useful for converting low-quality feedstocks, such as oils with high free fatty acid content, into esters. repec.orgresearchgate.net This strategy avoids problems like soap formation that can occur in conventional alkali-catalyzed transesterification. repec.org

The process consists of:

Hydrolysis: In the first step, triglycerides in an oil or fat are hydrolyzed to produce free fatty acids (FFAs) and glycerol (B35011). researchgate.netacs.org This can be achieved non-catalytically at high temperatures and pressures or, more aligned with green chemistry, enzymatically using lipases. researchgate.netacs.org

Esterification: The resulting FFAs are then separated and esterified with an alcohol (such as butanol) to produce the desired fatty acid esters. researchgate.netpreprints.org This second step is the same lipase-mediated esterification reaction described previously.

This dual-step biocatalytic process allows for the efficient conversion of a potential triglyceride feedstock rich in heptadecanoic acid into this compound. acs.org

The enzymatic synthesis of this compound aligns well with the Twelve Principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.commsu.edu

Key principles applicable to this biocatalytic route include:

Catalysis (Principle 9): Biocatalysts (enzymes) are superior to stoichiometric reagents. acs.org Lipases are highly efficient catalysts, enabling high reaction rates and specificity under mild conditions, and can be reused when immobilized. mdpi.comsigmaaldrich.com

Design for Energy Efficiency (Principle 6): Enzymatic reactions are typically conducted at or near ambient temperature and pressure, significantly reducing the energy requirements compared to traditional chemical syntheses that often demand high heat and pressure. acs.orgsigmaaldrich.com

Use of Renewable Feedstocks (Principle 7): Heptadecanoic acid and butanol can be derived from renewable biological sources. msu.edu Fatty acids are components of vegetable oils and animal fats, and butanol can be produced via fermentation.

Prevention (Principle 1): By offering high selectivity and conversion rates, enzymatic processes generate fewer by-products and less waste compared to their chemical counterparts. sigmaaldrich.commsu.edu

Reduce Derivatives (Principle 8): The high specificity of enzymes often eliminates the need for protecting groups, which are temporary modifications to functional groups. acs.org This avoids additional reaction steps and the waste associated with them. acs.orgsigmaaldrich.com

Safer Solvents and Auxiliaries (Principle 5): While some enzymatic esterifications use organic solvents, there is a strong drive towards solvent-free systems, which further enhances the green credentials of the process. msu.educsic.es

By embracing these principles, the biocatalytic production of this compound represents a sustainable and efficient manufacturing strategy. mdpi.com

Classical and Novel Chemical Synthesis Routes

Esterification via Carboxylic Acid Derivatization

The most direct and conventional method for synthesizing this compound is through the Fischer-Speier esterification of heptadecanoic acid with butanol. This reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. The equilibrium of the reaction is typically shifted towards the product side by removing the water formed as a byproduct, often through azeotropic distillation. google.com

The reaction mechanism involves the protonation of the carbonyl oxygen of heptadecanoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the hydroxyl group of butanol forms a tetrahedral intermediate. Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen yield the this compound ester.

Various acid catalysts can be employed to facilitate this reaction. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common, though solid acid catalysts and ionic liquids are also utilized to simplify catalyst separation and improve the environmental profile of the process. whiterose.ac.ukacs.org Reaction conditions, such as temperature and molar ratio of reactants, are optimized to maximize yield. For instance, temperatures are often maintained between 40°C and 80°C. whiterose.ac.uk A continuous process may involve feeding the reactants into a reactor while maintaining the temperature around 125°C to 135°C and using a distillation column to continuously remove water. google.com

| Catalyst Type | Example Catalyst | Typical Reaction Temperature | Key Features | Source |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 40 - 80 °C | High efficiency, but can be corrosive and difficult to separate. | whiterose.ac.uk |

| Homogeneous Acid | Hydrochloric Acid (HCl) | 40 - 80 °C | Effective catalyst, similar challenges to sulfuric acid. | whiterose.ac.uk |

| Heterogeneous Acid | Picolinic acid modified 12-tungstophosphoric acid | Not specified | Can achieve quantitative conversion (100%). whiterose.ac.uk | whiterose.ac.uk |

| Heterogeneous Acid | Chlorosulfonic acid modified zirconia | Not specified | Results in 100% conversion. whiterose.ac.uk | whiterose.ac.uk |

| Continuous Process | Bio-Soft® S-100 (acid catalyst) | 115 - 135 °C | Allows for continuous removal of water, driving equilibrium to completion. | google.com |

Transesterification Processes Involving Heptadecanoate Precursors

Transesterification, or alcoholysis, is another key route for synthesizing this compound. This process involves the reaction of a heptadecanoate ester precursor, such as methyl heptadecanoate or ethyl heptadecanoate, with butanol. masterorganicchemistry.com The reaction displaces the original alcohol (methanol or ethanol) from the ester, replacing it with butanol to form the desired product and a new alcohol byproduct. This method is extensively used in the production of biodiesel, where triglycerides (esters of glycerol) are converted into alkyl esters. researchgate.netmdpi.com

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-catalyzed transesterification is generally faster. It proceeds via a nucleophilic attack of a butoxide ion (formed by the reaction of butanol with a base like KOH or NaOH) on the carbonyl carbon of the precursor ester. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl group, similar to Fischer esterification, followed by nucleophilic attack by butanol. masterorganicchemistry.com

To drive the reaction to completion, a large excess of butanol is typically used, or the lower-boiling alcohol byproduct is removed by distillation. masterorganicchemistry.com Novel approaches such as reactive distillation and the use of supercritical alcohol conditions have been developed to enhance reaction rates and yields. researchgate.netmdpi.com For example, enzymatic transesterification using lipases offers a milder, more selective alternative to chemical catalysts, capable of producing butyl esters from fatty acid sources. nih.gov

| Method | Catalyst | Key Conditions | Advantages | Disadvantages | Source |

| Base-Catalyzed | Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH) | Large excess of butanol | Fast reaction rates at moderate temperatures. | Sensitive to free fatty acids and water, which can lead to soap formation. | masterorganicchemistry.comjkuat.ac.ke |

| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Excess butanol, often requires higher temperatures/longer times than base catalysis. | Tolerant to free fatty acids and water. | Slower reaction rates, potential for equipment corrosion. | masterorganicchemistry.comscielo.org.ar |

| Enzymatic | Lipase (e.g., from Marinobacter litoralis) | Mild temperatures (e.g., 40-45°C) | High specificity, environmentally benign, operates under mild conditions. | Higher cost of catalyst, potentially slower reaction rates. | nih.gov |

| Supercritical Alcohol | None | High temperature and pressure (e.g., >513 K for methanol) | Very fast, catalyst-free process, tolerant to impurities. | Requires specialized high-pressure equipment, high energy consumption. | mdpi.com |

Multi-Step Organic Synthesis for Complex this compound Derivatives (e.g., tert-Butyl 2-((dibenzylamino)methyl)heptadecanoate)

The synthesis of structurally complex derivatives of this compound requires multi-step organic synthesis strategies. An example is the preparation of tert-Butyl 2-((dibenzylamino)methyl)heptadecanoate. unina.it This synthesis demonstrates the construction of a complex fatty acid ester by forming a new carbon-carbon bond adjacent to the ester group.

The synthesis starts not from heptadecanoic acid itself, but from a smaller, functionalized precursor, tert-butyl N,N-dibenzyl-beta-alaninate. The key step is the generation of an enolate by treating the starting ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which is formed in situ from hexamethyldisilazane (B44280) and butyllithium (B86547) at a low temperature (-78 °C). unina.it This enolate is a potent nucleophile.

The subsequent addition of a long-chain alkyl halide, specifically iodopentadecane (a 15-carbon alkyl iodide), to the enolate solution results in an alkylation reaction (Sₙ2). The enolate attacks the iodopentadecane, displacing the iodide ion and forming a new carbon-carbon bond. This attaches the 15-carbon chain to the alpha-carbon of the original beta-amino ester, thereby constructing the heptadecanoate backbone and yielding the final product, tert-Butyl 2-((dibenzylamino)methyl)heptadecanoate. unina.it

| Step | Reactants | Reagents | Solvent | Temperature | Purpose | Source |

| 1. Enolate Formation | tert-Butyl N,N-dibenzyl-beta-alaninate | Hexamethyldisilazane (HMDS), Butyllithium | Anhydrous Tetrahydrofuran (THF) | -78 °C | Deprotonation at the alpha-carbon to create a nucleophilic enolate. | unina.it |

| 2. Alkylation | Enolate from Step 1, Iodopentadecane | - | Anhydrous Tetrahydrofuran (THF) | -78 °C to room temp. | Carbon-carbon bond formation via Sₙ2 reaction to attach the C15 alkyl chain. | unina.it |

Analytical Characterization Techniques in Butyl Heptadecanoate Research

Chromatographic Separations and Quantitation

Chromatography plays a pivotal role in the analysis of butyl heptadecanoate, enabling its separation from complex mixtures and facilitating accurate quantitation.

Gas Chromatography (GC) is a widely adopted technique for the analysis of volatile and semi-volatile organic compounds, including esters like this compound. Its ability to separate components based on their boiling points and interactions with the stationary phase makes it invaluable for compositional analysis.

The development of robust GC methods for butyl esters involves careful optimization of several parameters. These include the selection of an appropriate capillary column, often a non-polar or mid-polar stationary phase, to achieve adequate separation of different ester chain lengths and structures. Temperature programming, carrier gas flow rate, and detector settings (such as flame ionization detector - FID) are meticulously adjusted to maximize peak resolution, sensitivity, and minimize analysis time. Method validation is a critical step, ensuring the reliability of the analytical results. Key validation parameters include assessing the linearity of the detector response over a range of concentrations, determining the limit of detection (LOD) and limit of quantification (LOQ), evaluating accuracy through recovery studies, and establishing precision (repeatability and intermediate precision). These steps are essential for generating quantitative data that is both accurate and reproducible for butyl esters.

Accurate quantitation in GC often relies on the use of internal standards. An internal standard is a known amount of a compound added to both the sample and calibration standards that is chemically similar to the analytes but chromatographically resolved from them. This approach compensates for variations in sample injection volume and fluctuations in detector response, thereby improving the accuracy and precision of the quantitative results. For the analysis of longer-chain fatty acid butyl esters, compounds like methyl heptadecanoate can serve as effective internal standards. Methyl heptadecanoate is a suitable choice because it shares similar chemical properties with this compound, such as being a saturated fatty acid ester, but typically exhibits a different retention time, allowing for distinct detection and quantification.

In GC, retention time is a characteristic property of a compound under specific chromatographic conditions. Under controlled and reproducible parameters (e.g., column type, temperature program, carrier gas flow), a particular analyte will consistently elute from the GC column at a specific time. This makes retention time a crucial parameter for the qualitative identification of compounds. The identification of this compound in a sample is often confirmed by comparing its retention time to that of a known reference standard that is run under identical conditions. Further confirmation can be achieved by using retention indices or by employing hyphenated techniques like GC-Mass Spectrometry (GC-MS), where the mass spectrum provides additional structural information.

While GC is prevalent for ester analysis, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for compounds that may be less volatile or thermally sensitive. HPLC, especially in its reversed-phase mode, is effective for quantifying ester content within complex mixtures. It allows for the separation of esters from other matrix components based on their polarity and hydrophobicity. For esters that lack strong chromophores, detectors such as the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often employed to achieve sensitive detection. The successful application of HPLC for ester quantitation depends on the careful selection of the stationary phase, mobile phase composition, and flow rate to ensure optimal separation and detection.

Gas Chromatography (GC) for Compositional Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for unequivocally determining the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides comprehensive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating molecular structure by providing detailed information about the arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal characteristic signals corresponding to the protons of both the butyl group and the long heptadecanoyl chain. The terminal methyl group of the butyl chain and the heptadecanoyl chain typically appear as triplets around δ 0.85 ppm. The methylene (B1212753) protons directly attached to the ester oxygen (-CH₂-O-) in the butyl group would resonate as a triplet at a more downfield shift, approximately δ 4.1 ppm. The internal methylene groups of the butyl chain and the long aliphatic chain would appear as multiplets in the δ 1.25-1.6 ppm range, with the methylene group alpha to the carbonyl of the heptadecanoyl chain appearing as a triplet around δ 2.3 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone. The carbonyl carbon of the ester group is typically observed around δ 170-175 ppm, while the carbon atom directly bonded to the ester oxygen in the butyl group appears around δ 60-70 ppm. The various methylene carbons of the alkyl chains would resonate at different chemical shifts depending on their position.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups present in the molecule. The ester functional group in this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations associated with the ester linkage provide diagnostic peaks, usually found between 1150-1250 cm⁻¹. The presence of aliphatic C-H stretching vibrations would also be observed in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compound, aiding in structural confirmation. Techniques like GC-MS or LC-MS can be utilized. For this compound (C₂₁H₄₂O₂), MS would yield a molecular ion peak corresponding to its molecular weight. Fragmentation patterns, such as alpha-cleavage or McLafferty rearrangement, would produce characteristic ions that help confirm the identity of the acid and alcohol moieties involved in the ester formation. For instance, cleavage of the ester bond would yield ions related to the butyl cation and the heptadecanoate anion or acylium ion.

Compound List

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the structure of this compound.

¹H NMR Applications in Ester Structure Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and relative numbers ohiolink.eduresearchgate.net. For this compound, ¹H NMR is crucial for confirming the presence and arrangement of the butyl group and the long heptadecanoate chain.

The spectrum of this compound is expected to display distinct signals corresponding to the different types of protons:

Butyl Group: The protons of the butyl ester moiety will appear as characteristic multiplets. The methylene group directly attached to the ester oxygen (-O-CH₂-) will resonate at a lower field (higher ppm) due to the electron-withdrawing effect of the oxygen atom youtube.commagritek.com. The subsequent methylene (-CH₂-) and terminal methyl (-CH₃) groups of the butyl chain will appear at progressively higher fields (lower ppm).

Heptadecanoate Chain: The numerous methylene protons (-CH₂-) of the long saturated C17 acyl chain will typically appear as a highly overlapping multiplet in the aliphatic region (around 1.2-1.4 ppm), reflecting their similar chemical environments magritek.com. The terminal methyl group of the heptadecanoate chain will also contribute a signal at a higher field.

The integration of these signals in the ¹H NMR spectrum allows for the determination of the relative number of protons in each environment, thereby confirming the expected stoichiometry of the butyl and heptadecanoate portions of the molecule ohiolink.eduresearchgate.net.

¹³C NMR for Carbon Backbone Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will typically give rise to a distinct signal, allowing for the mapping of the entire carbon framework youtube.combhu.ac.in. PubChem lists "13C NMR Spectra" as available spectral information for this compound nih.gov.

The ¹³C NMR spectrum of this compound is expected to exhibit signals characteristic of an ester:

Carbonyl Carbon: The ester carbonyl carbon (C=O) will resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm bhu.ac.in.

Alpha-Carbon to Oxygen: The methylene carbon directly attached to the ester oxygen (-O-CH₂-) in the butyl group will appear in the range of 60-70 ppm bhu.ac.in.

Aliphatic Carbons: The remaining carbons of the butyl chain and the extensive heptadecanoate chain, being saturated methylene (-CH₂-) and terminal methyl (-CH₃) groups, will resonate in the upfield region, generally between 10-40 ppm bhu.ac.in. The numerous methylene groups of the long fatty acid chain will likely appear as a broad, intense signal or a series of closely spaced signals in this region.

The ¹³C NMR spectrum is invaluable for confirming the presence of the ester functional group and for verifying the length and saturation of the aliphatic chains nih.govyoutube.combhu.ac.in.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound researchgate.net. Electron Ionization (EI) is a common ionization method for esters ccsenet.org. PubChem lists "Mass Spectrometry" and "GC-MS" as available spectral information for this compound nih.gov.

For this compound (C₂₁H₄₂O₂, molecular weight ≈ 326.6 g/mol ) nih.govepa.gov, MS analysis typically reveals:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule minus one electron, observed at m/z 326, confirming the molecular weight nih.gov.

Fragmentation Patterns: Characteristic fragment ions arise from the cleavage of bonds within the molecule. Common fragmentation pathways for esters include cleavage of the ester bond, yielding ions related to the alcohol moiety (e.g., butyl cation, C₄H₉⁺, at m/z 57) and the acylium ion (e.g., C₁₆H₃₃COO⁺, at m/z 271) or fragments thereof researchgate.netccsenet.org. Further fragmentation of these primary ions can generate a series of smaller fragment ions, providing a fingerprint for the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, where the ester is first separated by gas chromatography before being analyzed by mass spectrometry, allowing for the identification of individual components in a mixture nih.govkataliz.org.ua.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, which are characteristic of specific functional groups udel.edumegalecture.com. Near-Infrared (NIR) spectroscopy, while related, analyzes overtones and combination bands of these fundamental vibrations researchgate.netrsc.org. PubChem lists "IR Spectra" and "Vapor Phase IR Spectra" as available spectral information for this compound nih.gov.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the presence of key functional groups in this compound. The spectrum is expected to show characteristic absorption bands:

Carbonyl (C=O) Stretch: A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the ester carbonyl group udel.edulibretexts.orglibretexts.org. This is a highly diagnostic peak for esters.

Carbon-Oxygen (C-O) Stretch: Bands associated with the C-O stretching vibrations of the ester linkage typically appear in the 1150-1250 cm⁻¹ range udel.edulibretexts.org.

Aliphatic C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the numerous C-H bonds in the butyl and heptadecanoate alkyl chains udel.edulibretexts.org.

Aliphatic C-H Bend: Bending vibrations of the C-H bonds, such as scissoring and rocking modes, are observed in the fingerprint region, typically between 1350-1470 cm⁻¹ udel.edulibretexts.org.

The presence and position of these bands confirm the ester functionality and the saturated aliphatic nature of this compound nih.govudel.edumegalecture.comlibretexts.orglibretexts.org.

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that can provide information about functional groups, particularly through the overtone and combination bands of C-H, O-H, and N-H stretching vibrations researchgate.netrsc.orgmetrohm.com. While specific NIR spectral data for this compound is not detailed in the provided snippets, it is a recognized method for analyzing organic compounds and polymers rsc.orgmetrohm.comresearchgate.net. For esters, NIR can detect characteristic C-H stretching overtones and combination bands related to the alkyl chains and the ester linkage, making it useful for quality control and quantitative analysis in certain applications rsc.orgmetrohm.comresearchgate.net.

Advanced Research Applications and Materials Science Perspectives

Integration into Advanced Materials

The chemical structure of butyl heptadecanoate makes it a candidate for integration into advanced materials, particularly in thermal energy storage and lubrication technologies.

Role in Oleochemical Industry and Value-Added Product Creation

The oleochemical industry utilizes fatty acids and their derivatives to create a wide array of value-added products. Fatty acid esters, including those derived from heptadecanoic acid, are integral to this sector.

Research on this compound in Flavor and Fragrance Chemistry (Academic Perspective)

While direct academic research specifically detailing this compound's role in flavor and fragrance chemistry is not extensively covered in the provided search results, the broader class of fatty acid esters is well-recognized for its contributions to these fields. Fatty acid esters are a significant component of flavor and fragrance compounds, imparting a wide range of sensory notes, often described as fruity, sweet, or floral researchgate.netntu.edu.sgmdpi.comjmb.or.krresearchgate.net. For example, short-chain fatty acid esters are known for their fruity aromas, while longer-chain esters can contribute fatty or oily notes researchgate.netmdpi.com. Isoamyl fatty acid esters (IAFEs), synthesized enzymatically, are used as fruity flavor compounds in the food industry researchgate.netjmb.or.kr. Research indicates that the carbon chain length of the fatty acid significantly influences the flavor attributes of the resulting esters researchgate.netntu.edu.sgjmb.or.kr. Although this compound's specific sensory profile is not detailed, its long C17 fatty acid chain might impart a subtle, perhaps waxy or fatty, aroma characteristic of longer-chain esters. Academic research in this area focuses on understanding the relationship between chemical structure and sensory properties, often employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and sensory analysis to identify and characterize odor-active compounds mdpi.comresearchgate.netjst.go.jp. The enzymatic synthesis of these esters is particularly favored for its ability to produce high-purity compounds with controlled sensory profiles ntu.edu.sgresearchgate.net.

Environmental Considerations in Butyl Heptadecanoate Research

Biodegradation Pathways and Environmental Fate Studies

The environmental fate of butyl heptadecanoate is significantly influenced by its susceptibility to both abiotic and biotic degradation processes. As an ester, it can undergo hydrolysis, a chemical reaction with water that cleaves the ester bond, yielding heptadecanoic acid and butanol tutorchase.comucoz.com. This process is influenced by environmental factors such as pH and temperature, with higher pH generally accelerating hydrolysis due to the greater reactivity of hydroxide (B78521) ions compared to neutral water molecules viu.ca.

Microbial degradation represents a key pathway for the breakdown of this compound in the environment. Microorganisms, including bacteria and fungi, possess enzymes such as lipases and esterases that can catalyze the hydrolysis of ester bonds frontiersin.orgnih.gov. This enzymatic breakdown releases heptadecanoic acid and butanol, which can then serve as carbon sources for microbial metabolism frontiersin.orgnih.gov. While specific research detailing the complete biodegradation pathways of this compound is not extensively covered in the provided snippets, studies on similar compounds, like methyl heptadecanoate, indicate that bacterial degradation plays a role in their environmental fate tdl.org. The efficiency of biodegradation is dependent on various environmental conditions, including the availability of oxygen, nutrients, temperature, and the composition of the microbial community frontiersin.orgecetoc.orgmiljodirektoratet.no.

Green Synthesis and Sustainable Production Impact Assessment

The synthesis of this compound can be approached through greener methodologies, aiming to minimize environmental impact. Enzymatic synthesis, employing lipases, is recognized as a sustainable method for ester production, often operating under milder reaction conditions (e.g., temperature, pH) than conventional chemical synthesis nih.gov. This can lead to reduced energy consumption and a lower generation of hazardous byproducts nih.gov.

Assessing the sustainability of this compound production involves evaluating the use of renewable feedstocks, such as fatty acids derived from plant oils, and the implementation of solvent-free or reduced-solvent reaction systems nih.govmdpi.com. Studies on bio-based esters used in other applications, like phase change materials, suggest that materials derived from renewable resources can offer a reduced environmental footprint compared to petroleum-based alternatives mdpi.com. The enzymatic esterification of fatty acids to produce butyl esters exemplifies a move towards more sustainable manufacturing processes nih.gov.

Assessment of Environmental Persistence and Transformation

The environmental persistence of this compound is closely linked to its biodegradability and the rates of abiotic degradation processes like hydrolysis. Specific data on the environmental persistence and transformation products of this compound are limited in the provided search results. However, as an ester, it is generally expected to be more susceptible to degradation than highly recalcitrant organic compounds.

Computational and Theoretical Studies of Butyl Heptadecanoate

Molecular Modeling and Simulation of Ester Interactions

Molecular modeling and simulation techniques are crucial for understanding the behavior and interactions of chemical compounds at a molecular level. Studies involving fatty acid esters, including those related to heptadecanoate, often employ molecular dynamics (MD) simulations to elucidate interaction mechanisms. For instance, research on methyl heptadecanoate wax molecules has demonstrated how longer alkyl chains in ester groups enhance hydrophobic interactions, influencing phenomena such as hydrate (B1144303) formation acs.org. These simulations provide detailed insights into molecular and atomic-level processes, although limitations in time and size scales can present challenges for direct experimental validation acs.org.

Molecular docking, another modeling technique, has been utilized to study the interactions of various compounds, including esters, with biological targets researchgate.net. While specific studies focusing solely on butyl heptadecanoate's ester interactions through MD simulations are not extensively detailed in the provided literature, the general principles of simulating ester behavior and their hydrophobic contributions are well-established acs.org. These simulations can help predict how this compound might interact with different environments or molecules, offering a theoretical basis for its potential applications or behaviors.

Quantum Chemical Calculations for Spectroscopic Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties and investigating reaction mechanisms of chemical compounds. These methods allow researchers to calculate molecular structures, energies, and spectroscopic parameters that can be compared with experimental data.

For example, studies on various organic molecules have utilized DFT methods (such as B3LYP) with different basis sets (e.g., 6-311++G(d,p)) to optimize geometries, calculate bond lengths, angles, and predict electronic properties like HOMO-LUMO energies, dipole moments, and chemical hardness researchgate.netresearchgate.net. These calculations are vital for understanding a molecule's reactivity and spectral signatures.

Spectroscopic prediction, including NMR and vibrational spectra, is a key application of quantum chemistry. Advanced protocols, like MOSS-DFT, have been developed to predict 13C and 1H NMR chemical shifts with high accuracy in aqueous solutions. These methods report root-mean-square deviations (RMSD) for predicted versus experimental chemical shifts, demonstrating the reliability of computational approaches nih.gov. For instance, specific motif-specific RMSD values for 13C and 1H chemical shifts can be as low as 1.15/0.079 ppm for non-heteroatom-bonded sp3 carbons and protons, and 1.31/0.118 ppm for aromatic non-heteroatom-bonded carbons and protons nih.gov.

Quantum chemical calculations are also employed to predict vibrational frequencies for fatty acid methyl esters (FAMEs), which are necessary for various modeling applications acs.org. While direct quantum chemical calculations for this compound's specific spectroscopic properties are not detailed here, the methodologies applied to similar esters provide a framework for such investigations, enabling accurate spectral predictions and aiding in the elucidation of potential reaction pathways mdpi.comschrodinger.com.

Table 1: Representative NMR Chemical Shift Prediction Accuracy

| Molecule Type/Motif | Method Used (Example) | 13C RMSD (ppm) | 1H RMSD (ppm) | Reference |

| General Metabolites | B97-2/pcS-3 | 1.93 | 0.154 | nih.gov |

| sp3_nonhet_met (e.g., C-C-C) | B97-2/pcS-3 | 1.15 | 0.079 | nih.gov |

| ar_nonhet (e.g., C-H aromatic) | B97-2/pcS-3 | 1.31 | 0.118 | nih.gov |

Predictive Models for Structure-Activity Relationships (SAR) of Heptadecanoate Esters

Quantitative Structure-Activity Relationship (QSAR) studies and other predictive modeling approaches are essential for understanding how a molecule's chemical structure relates to its biological activity or physical properties. These models help in designing new compounds with desired characteristics and predicting their efficacy or behavior.

QSAR models are typically built using molecular descriptors that capture structural, electronic, and physicochemical properties. These descriptors are then correlated with experimentally determined activities. For instance, QSAR studies on various compound classes have identified lipophilicity, shape indices, and electrostatic properties as key factors influencing activity researchgate.net. Predictive models can employ linear or non-linear regression techniques, including machine learning algorithms like Support Vector Regression (SVR) and Random Forest (RF), to establish these relationships frontiersin.org.

The performance of these predictive models is often evaluated using metrics such as R-squared (R²) for goodness of fit and Root Mean Square Error (RMSE) for prediction accuracy. For example, a MIX SVR model has demonstrated strong predictive ability with R² values of 0.97 for the training set and 0.95 for the test set, along with cross-validation R² (R²cv) of 0.96 frontiersin.org. Such models are crucial for efficiently screening potential drug candidates or materials.

While specific QSAR models for this compound are not detailed in the provided search results, the methodologies are broadly applicable to heptadecanoate esters. Research on related ester derivatives has shown that molecular simulations can reveal similar binding modes between acid and ester forms, supporting the development of SAR models for ester compounds nih.gov. Furthermore, predictive models based on molecular interactions, such as those using the UNIQUAC model for phase behavior, are also employed for fatty acid esters to predict properties like cloud points mdpi.com.

Table 2: Representative QSAR Model Performance Metrics

| Model Type | Training Set R² | Training Set RMSE | Test Set R² | Test Set RMSE | Cross-Validation R² | Reference |

| MIX SVR | 0.97 | 0.01 | 0.95 | 0.01 | 0.96 | frontiersin.org |

Compound List:

this compound

Methyl heptadecanoate

Heptadecanoate esters

Fatty acid esters

Fatty acid methyl esters (FAMEs)

Fatty acid ethyl esters (FAEEs)

Methyl octanoate (B1194180)

Methyl decanoate (B1226879)

Methyl dodecanoate (B1226587)

Ethanimine

Terpenoids

Uracil-based benzoic acid derivatives

Amide derivatives

Future Directions and Interdisciplinary Research Frontiers

Development of Novel Biocatalysts for Ester Synthesis

The synthesis of fatty acid esters is increasingly benefiting from the use of biocatalysts, particularly enzymes like lipases. researchgate.netgoogle.comnih.gov The development of novel biocatalysts is a key area of research aimed at improving the efficiency, selectivity, and sustainability of ester production. scispace.comresearchgate.net The demand for enzymes that can function under specific industrial conditions and act on non-natural substrates has spurred the development of new methods for enzyme discovery and design. scispace.comresearchgate.netnih.gov

One promising approach is the metagenome approach, a cultivation-independent method that allows for the direct cloning and expression of DNA from environmental samples. This technique provides access to a vast and previously untapped reservoir of genetic information, enabling the discovery of entirely new biocatalysts with unique properties. scispace.comresearchgate.net Additionally, existing biocatalysts can be enhanced through methods of directed evolution and rational design. researchgate.netnih.govillinois.edu These protein engineering techniques allow scientists to tailor enzymes for specific industrial applications, improving their activity, stability, and selectivity towards specific substrates like heptadecanoic acid and butanol. nih.gov For instance, researchers are working on developing enzymes that can efficiently catalyze esterification in solvent-free media, which reduces the environmental impact and cost of the process. springernature.com

The table below summarizes key research findings in the development of biocatalysts for ester synthesis.

| Research Focus | Key Findings | Potential Impact on Butyl Heptadecanoate Synthesis |

| Enzyme Discovery | The metagenome approach provides access to a wide range of novel biocatalysts from uncultured microorganisms. scispace.comresearchgate.net | Discovery of novel lipases with higher specificity and efficiency for the synthesis of heptadecanoate esters. |

| Enzyme Engineering | Directed evolution and rational design can significantly improve enzyme stability, activity, and substrate specificity. researchgate.netnih.gov | Creation of bespoke biocatalysts tailored for industrial-scale production of this compound with high yields. |

| Process Optimization | Enzymatic esterification can be performed in non-conventional media, including solvent-free systems. springernature.com | Development of greener, more cost-effective, and sustainable manufacturing processes for this compound. |

| Immobilization Techniques | Immobilizing enzymes on solid supports enhances their stability and allows for easier recovery and reuse. google.com | Enables the development of continuous production processes and reduces the overall cost of the biocatalyst. |

Targeted Synthesis of Specific this compound Isomers and Derivatives

Beyond the straight-chain this compound, there is growing interest in the targeted synthesis of its specific isomers and derivatives, such as branched-chain esters. nih.govuni-oldenburg.denih.gov These molecules can possess unique physical and chemical properties, making them suitable for specialized applications. For instance, branched-chain fatty acid esters are of high importance for their potential use in cosmetics and lubricants. uni-oldenburg.de

The synthesis of these specific isomers often requires precise control over the chemical reactions. Chemical methods using acidic catalysts can be employed to produce complex mixtures of branched-chain fatty acids and their esters. google.com Additionally, biocatalytic systems offer a high degree of selectivity. Fatty acid synthase (FASN) is known to be capable of using alternative substrates to produce methyl-branched fatty acids. nih.govnih.gov Understanding and harnessing the mechanisms of such enzymes could open the door to the controlled biological synthesis of specific branched isomers of heptadecanoic acid, which can then be esterified to produce the desired butyl ester.

The synthesis of specific ester derivatives, such as the sec-butyl ester of a fatty acid, has been shown to yield compounds with interesting biological activities, including acting as insect attractants. ukrbiochemjournal.org This highlights the potential for creating highly specific and functional molecules through targeted synthesis. The ability to synthesize specific isomers and derivatives of this compound will allow for the fine-tuning of its properties for a variety of applications.

Integration with Systems Biology and Metabolomics for Comprehensive Understanding

The integration of this compound research with systems biology and metabolomics offers a powerful approach to understanding its biological roles and significance. nih.govnih.govdbkgroup.org Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a snapshot of the physiological state and can reveal the downstream products of gene and protein expression. nih.govdbkgroup.org Heptadecanoic acid, the precursor to this compound, is an odd-chain saturated fatty acid found in various biological systems and is often used as a biomarker for dairy fat intake. atamanchemicals.comhmdb.ca

By employing analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can profile the presence and quantity of heptadecanoic acid and its esters in biological samples. nih.govatamanchemicals.comnih.gov This metabolic profiling can help to elucidate the metabolic pathways in which these molecules are involved and identify potential biomarkers for health and disease. hmdb.caresearchgate.net

Systems biology approaches, which involve the computational and mathematical modeling of complex biological systems, can then be used to integrate metabolomic data with other 'omics' data (genomics, transcriptomics, proteomics). dbkgroup.orgdbkgroup.org This holistic view can help to build comprehensive models of metabolic networks and understand how they are perturbed in different conditions. dbkgroup.org For instance, understanding the flux of heptadecanoic acid through various metabolic pathways could provide insights into its role in lipid metabolism and its potential connections to metabolic diseases. hmdb.ca This integrated approach is crucial for moving beyond simple correlations and gaining a mechanistic understanding of the function of this compound and related compounds in a biological context.

Exploration of New Application Domains for Bio-based Heptadecanoate Esters

The development of bio-based esters, including those derived from heptadecanoic acid, is driven by the increasing demand for sustainable and environmentally friendly alternatives to petrochemical-based products. specialchem.com360iresearch.com Bio-based heptadecanoate esters have the potential for a wide range of applications due to their favorable properties, such as good color stability, low odor, and biodegradability. specialchem.com

One of the most promising areas is in the formulation of lubricants. google.comresearchgate.net Branched-chain fatty acid esters, in particular, are attractive for use as friction modifiers in lubricants for engines and in metalworking fluids. uni-oldenburg.degoogle.com Their biodegradability makes them an environmentally friendly option. uni-oldenburg.de There is also significant potential for their use in the cosmetics industry as emollients and dispersants, and in cleaning and stripping products. specialchem.com

Furthermore, the unique properties of specific fatty acid esters can lead to novel applications. For example, some fatty acid esters have been identified as having potential in the treatment of obesity-related diseases. nih.gov Others have shown antioxidant and hepatoprotective properties. researchgate.net The exploration of new applications for bio-based heptadecanoate esters will involve interdisciplinary research, combining chemistry, materials science, and biology to identify and validate new uses. As the market for bio-based products continues to grow, so too will the opportunities for innovative applications of this compound and its derivatives. 360iresearch.comfunctionalproducts.commdpi.com

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing butyl heptadecanoate?

Methodological Answer:

Synthesis typically involves esterification reactions between heptadecanoic acid and butanol, catalyzed by acids (e.g., H₂SO₄) or enzymes. Key steps include:

- Refluxing reactants under controlled temperature (e.g., 60–80°C) with molecular sieves to remove water .

- Purification via liquid-liquid extraction or column chromatography.

- Characterization using NMR (¹H/¹³C) to confirm ester bond formation and GC-MS to verify purity (>95%) .

- Purity validation requires comparing retention times with standards (e.g., methyl heptadecanoate as an internal reference in GC analysis) .

Basic: Which analytical techniques are most reliable for identifying this compound in complex mixtures?

Methodological Answer:

- Gas Chromatography (GC): Use a polar column (e.g., DB-WAX) with helium carrier gas (50 cm/s linear velocity) and split injection (3:1 ratio). Calibrate against certified standards to resolve co-eluting esters .

- Mass Spectrometry (MS): Monitor molecular ions (e.g., m/z 326 for [M+H]⁺) and fragmentation patterns to distinguish this compound from structural analogs .

- FT-IR Spectroscopy: Identify ester-specific peaks (C=O stretch at ~1740 cm⁻¹; C-O-C asymmetric stretch at ~1250 cm⁻¹) .

Advanced: How can researchers investigate the degradation pathways of this compound under environmental stressors?

Methodological Answer:

- Experimental Design: Expose the compound to UV light, oxidative agents (e.g., H₂O₂), or microbial consortia. Monitor degradation products via LC-QTOF-MS to detect intermediates (e.g., heptadecanoic acid or shorter-chain esters) .

- Kinetic Analysis: Use pseudo-first-order models to quantify degradation rates. Variables include pH, temperature, and catalyst presence .

- Data Interpretation: Compare results with computational simulations (e.g., DFT calculations) to validate proposed mechanisms .

Advanced: What methodologies are suitable for studying this compound’s interactions in biological systems?

Methodological Answer:

- In Vitro Assays: Use cell cultures (e.g., hepatic or epithelial lines) to assess cytotoxicity via MTT assays. Pair with metabolomics (LC-MS) to track ester hydrolysis and fatty acid accumulation .

- In Silico Modeling: Apply molecular docking tools (e.g., AutoDock) to predict binding affinities with proteins (e.g., lipases or transporters) .

- Ethical Frameworks: Align with PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to ensure study feasibility and relevance .

Basic: How can researchers quantify this compound in heterogeneous matrices (e.g., soil or biological tissues)?

Methodological Answer:

- Extraction: Use Soxhlet extraction with hexane:acetone (2:1 v/v) for lipid-rich samples. For biological tissues, employ enzymatic digestion (e.g., lipase) followed by solid-phase extraction (C18 cartridges) .

- Quantification: Optimize GC-FID parameters (e.g., splitless injection, 250°C inlet temperature) and validate with spike-recovery tests (85–115% recovery range) .

- Data Validation: Cross-check with NMR integration for absolute quantification in purified extracts .

Advanced: What strategies address contradictions in reported thermodynamic properties (e.g., melting point) of this compound?

Methodological Answer:

- Standardization: Replicate measurements using differential scanning calorimetry (DSC) under inert atmospheres (N₂ flow) to minimize oxidation .

- Comparative Analysis: Aggregate data from peer-reviewed studies and apply meta-analysis to identify outliers. Variables like purity (>99% vs. technical grade) significantly affect results .

- Collaborative Studies: Use inter-laboratory comparisons to harmonize protocols, as seen in ASTM guidelines for ester characterization .

Advanced: How can this compound’s role in multi-component systems (e.g., lipid bilayers or polymer matrices) be systematically evaluated?

Methodological Answer:

- Phase Behavior Studies: Employ Langmuir-Blodgett troughs to monitor surface pressure-area isotherms in lipid monolayers. Use AFM to assess structural changes .

- Polymer Compatibility: Conduct tensile testing and DSC to evaluate plasticizing efficiency in polyesters. Variables include ester concentration (5–20% w/w) and molecular weight distribution .

- Data Synthesis: Apply multivariate analysis (e.g., PCA) to correlate structural parameters (e.g., alkyl chain length) with functional outcomes (e.g., flexibility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.